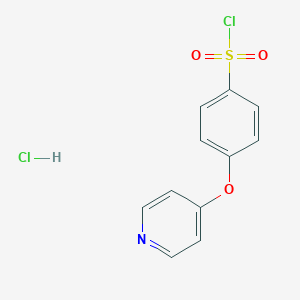

4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride hydrochloride

説明

特性

IUPAC Name |

4-pyridin-4-yloxybenzenesulfonyl chloride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO3S.ClH/c12-17(14,15)11-3-1-9(2-4-11)16-10-5-7-13-8-6-10;/h1-8H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILYZFHJHELGXFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=CC=NC=C2)S(=O)(=O)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370645 | |

| Record name | 4-[(Pyridin-4-yl)oxy]benzene-1-sulfonyl chloride--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192330-49-7 | |

| Record name | 4-[(Pyridin-4-yl)oxy]benzene-1-sulfonyl chloride--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride hydrochloride. This compound is a valuable building block in medicinal chemistry and drug discovery, and a thorough understanding of its characteristics is crucial for its effective application in research and development.

Chemical Identity and Structure

This compound is a heterocyclic aromatic compound containing a pyridine ring linked to a phenylsulfonyl chloride moiety via an ether bond. The hydrochloride salt form enhances its stability and handling properties.

Chemical Structure:

Caption: Chemical Identity of the Compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some data is readily available from commercial suppliers, other specific experimental values such as melting and boiling points are not consistently reported in the public domain.

| Property | Value | Source |

| CAS Number | 192330-49-7 | Commercial Suppliers |

| Molecular Formula | C₁₁H₉Cl₂NO₃S (or C₁₁H₈ClNO₃S·HCl) | [1] |

| Molecular Weight | 306.17 g/mol | [1] |

| Appearance | White solid | Generic Supplier Data |

| Purity | ≥95% to 98% | [2] |

| Storage Conditions | Inert atmosphere, room temperature | [1] |

Table 1: Summary of Physicochemical Properties.

Synthesis and Experimental Protocols

While a specific, detailed, and publicly available experimental protocol for the synthesis of this compound is not readily found in the searched literature, a plausible synthetic route can be postulated based on established chemical transformations. This proposed pathway involves two main steps: the formation of the diaryl ether and the subsequent chlorosulfonylation.

Proposed Synthetic Pathway

A potential synthetic route is outlined below. This pathway is hypothetical and would require experimental validation.

References

An In-depth Technical Guide to 4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride hydrochloride (CAS No. 192330-49-7)

For Researchers, Scientists, and Drug Development Professionals

Core Structural Information

4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride hydrochloride, identified by CAS number 192330-49-7, is a heterocyclic organic compound. It serves as a key intermediate in the synthesis of various biologically active molecules, particularly in the fields of medicinal chemistry and agrochemicals.[1][2] Its structure incorporates a pyridine ring linked to a benzenesulfonyl chloride moiety via an ether bond, a combination that imparts unique chemical reactivity and potential for biological interactions.

Chemical Identifiers and Properties

A summary of the key identifiers and physicochemical properties for this compound is presented in the table below.

| Property | Value |

| CAS Number | 192330-49-7 |

| Molecular Formula | C₁₁H₉Cl₂NO₃S |

| Molecular Weight | 306.17 g/mol |

| IUPAC Name | 4-(pyridin-4-yloxy)benzene-1-sulfonyl chloride;hydrochloride |

| SMILES | O=S(C1=CC=C(OC2=CC=NC=C2)C=C1)(Cl)=O.[H]Cl |

| InChI Key | ILYZFHJHELGXFE-UHFFFAOYSA-N |

Source: Publicly available chemical databases.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the direct synthesis of this compound is not extensively documented in publicly available literature, a plausible synthetic route can be devised based on established organic chemistry principles and general procedures for analogous compounds. The synthesis would likely involve two key transformations: the formation of the diaryl ether and the subsequent chlorosulfonation of the benzene ring.

Proposed Synthetic Workflow

The logical synthesis of this compound can be conceptualized as a two-step process. This proposed workflow is based on general methodologies for the synthesis of diaryl ethers and benzenesulfonyl chlorides.

General Experimental Protocol for Chlorosulfonation

The chlorosulfonation of an activated aromatic ring is a standard procedure in organic synthesis. A general protocol, adaptable for the synthesis of the target molecule from a suitable precursor like 4-phenoxypyridine, is outlined below. This procedure is based on well-established methods for the preparation of benzenesulfonyl chlorides.

Materials:

-

4-Phenoxypyridine (or a suitable precursor)

-

Chlorosulfonic acid

-

Thionyl chloride (optional, can be used in conjunction with chlorosulfonic acid)

-

Dichloromethane (or other inert solvent)

-

Ice

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Hydrochloric acid (for hydrochloride salt formation)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap, dissolve the starting aromatic compound in a suitable inert solvent like dichloromethane.

-

Chlorosulfonation: Cool the solution in an ice bath. Slowly add chlorosulfonic acid (typically 2-3 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5 °C. The reaction is exothermic and releases HCl gas.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice. The product, being a sulfonyl chloride, will be relatively stable to hydrolysis in the cold acidic conditions.

-

Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with cold water and a cold saturated solution of sodium bicarbonate to neutralize any remaining acid.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude sulfonyl chloride.

-

Purification: The crude product may be purified by recrystallization or column chromatography.

-

Hydrochloride Salt Formation: To form the hydrochloride salt, dissolve the purified free base in an anhydrous solvent (e.g., diethyl ether or dioxane) and bubble dry HCl gas through the solution, or add a solution of HCl in an anhydrous solvent. The hydrochloride salt will precipitate and can be collected by filtration.

Potential Biological Activity and Signaling Pathways

Direct experimental data on the biological activity and signaling pathway modulation of this compound is limited in the public domain. However, the structural motifs present in this molecule are frequently found in compounds investigated as inhibitors of various protein kinases, suggesting its potential as a scaffold in drug discovery.

Derivatives of 4-(pyridin-4-yloxy)benzene have been explored as inhibitors of several kinase families, including:

-

Tropomyosin receptor kinases (TRKs): These are involved in cell proliferation and differentiation, and their dysregulation is implicated in various cancers.

-

RAF kinases: Key components of the MAPK/ERK signaling pathway, which is often hyperactivated in cancer.

-

Janus kinases (JAKs): These play a crucial role in cytokine signaling and are targets for inflammatory diseases.[3]

-

Akt (Protein Kinase B): A central node in signaling pathways that regulate cell survival, growth, and metabolism.

-

Fibroblast growth factor receptors (FGFRs): Their aberrant signaling can drive the development of various cancers.

Proposed Biological Evaluation Workflow

Based on the known activities of its structural analogs, a logical workflow for the preliminary biological evaluation of this compound and its derivatives would involve an initial broad screening followed by more focused assays.

This workflow provides a systematic approach to identify and validate the potential biological targets and mechanisms of action for compounds based on the 4-(pyridin-4-yloxy)benzenesulfonyl chloride scaffold. The initial broad kinase panel screening would help in identifying primary kinase targets. Subsequent in vitro and cell-based assays would then be employed to confirm the inhibitory activity and elucidate the downstream effects on cellular signaling pathways.

References

An In-depth Technical Guide to the Synthesis of 4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a plausible synthetic pathway for 4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride hydrochloride, a key intermediate in pharmaceutical research. The synthesis is presented as a multi-step process, commencing from readily available starting materials. This document outlines the probable reaction scheme, provides detailed experimental protocols based on established chemical transformations, and includes quantitative data where available from analogous preparations.

Synthetic Pathway Overview

The synthesis of this compound can be logically approached in three main stages:

-

Preparation of a key precursor, 4-chloropyridine hydrochloride.

-

Formation of the diaryl ether linkage via a nucleophilic aromatic substitution reaction to yield 4-(pyridin-4-yloxy)benzenesulfonic acid.

-

Chlorination of the sulfonic acid to the desired 4-(pyridin-4-yloxy)benzene-1-sulfonyl chloride, followed by the formation of its hydrochloride salt.

The overall reaction scheme is depicted below.

In-depth Technical Guide: 4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride hydrochloride

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Review of the Mechanism of Action for 4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride hydrochloride

1. Executive Summary

This document addresses the request for an in-depth technical guide on the mechanism of action of this compound. A thorough investigation of scientific literature, patent databases, and chemical repositories was conducted to gather all available information on this compound's biological activity, signaling pathways, and relevant experimental protocols.

The comprehensive search revealed that there is currently no publicly available scientific information detailing the mechanism of action, biological targets, or pharmacological effects of this compound. The compound is consistently listed in chemical supplier catalogs as a synthetic intermediate or building block for organic chemistry.

Due to the absence of data on its biological activity, it is not possible to provide the requested in-depth analysis, including quantitative data tables, experimental methodologies, or signaling pathway diagrams.

2. Current Status of this compound

The primary role of this compound, as identified in numerous chemical databases, is that of a reagent in chemical synthesis. There is no indication in the available literature that this specific compound has been investigated for its therapeutic potential or that it is a known inhibitor of any biological target, including the initially hypothesized Rho-associated coiled-coil containing protein kinases (ROCK).

While the sulfonyl chloride and pyridin-4-yloxy functional groups are present in various biologically active molecules, the specific combination in this compound has not been characterized in a biological context in published research.

At present, an in-depth technical guide on the mechanism of action of this compound cannot be compiled. The core requirements for data presentation, experimental protocols, and visualizations are contingent on the existence of foundational research into the compound's pharmacology, which is currently unavailable.

For researchers interested in the potential of this molecule, the following steps would be necessary:

-

Initial Biological Screening: The compound would need to be subjected to a broad panel of in vitro assays to identify any potential biological activity. This could include kinase inhibitor screening panels, receptor binding assays, or cell-based phenotypic screens.

-

Target Identification and Validation: If a biological activity is identified, subsequent studies would be required to determine the specific molecular target(s).

-

Mechanism of Action Studies: Once a target is validated, further research would be necessary to elucidate the precise mechanism by which the compound exerts its effects.

This document will be updated if and when new research on the biological properties of this compound becomes available.

A Comprehensive Technical Review of Pyridinyl Ether Sulfonyl Chlorides: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of pyridinyl ether sulfonyl chlorides, a class of organic compounds with significant potential in medicinal chemistry. These molecules serve as versatile intermediates in the synthesis of novel therapeutic agents, primarily through their conversion to sulfonamides. This document outlines the key synthetic methodologies, quantitative data for representative compounds, and explores their application in targeting specific biological pathways.

Introduction

Pyridinyl ether sulfonyl chlorides are bifunctional molecules characterized by a pyridinyl ether moiety and a reactive sulfonyl chloride group. The pyridine ring is a common scaffold in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets. The ether linkage provides conformational flexibility, while the sulfonyl chloride group is a highly reactive electrophile, primarily used as a precursor to the sulfonamide functional group. Sulfonamides are a cornerstone of medicinal chemistry, found in a wide array of drugs including antibacterial agents, diuretics, and kinase inhibitors. The combination of these structural features makes pyridinyl ether sulfonyl chlorides valuable building blocks for the synthesis of complex and biologically active molecules.

Synthesis of Pyridinyl Ether Sulfonyl Chlorides

The most common and efficient method for the synthesis of pyridinyl ether sulfonyl chlorides is the Sandmeyer-type reaction, starting from the corresponding pyridinyl ether aniline. This classical transformation involves two main steps: the diazotization of the primary aromatic amine, followed by a copper-catalyzed chlorosulfonylation.

General Synthetic Pathway

The general workflow for the synthesis of a pyridinyl ether sulfonyl chloride, for instance, 4-(pyridin-2-yloxy)benzenesulfonyl chloride, is depicted below. The process begins with the formation of the pyridinyl ether linkage, typically through a nucleophilic aromatic substitution reaction between a halopyridine and a substituted phenol, to yield the precursor 4-(pyridin-2-yloxy)aniline. This aniline is then converted to the target sulfonyl chloride.

Caption: General synthetic workflow for pyridinyl ether sulfonyl chlorides.

Detailed Experimental Protocol: Representative Synthesis

Synthesis of 4-(pyridin-2-yloxy)benzenesulfonyl chloride from 4-(pyridin-2-yloxy)aniline

Materials:

-

4-(pyridin-2-yloxy)aniline

-

Hydrochloric acid (36% w/w)

-

Sodium nitrite (NaNO₂)

-

Sulfur dioxide (SO₂) or 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO)

-

Copper(II) chloride (CuCl₂)

-

Acetonitrile (anhydrous) or Acetic Acid

-

tert-Butyl nitrite (if using DABSO)

-

Ice

-

Dichloromethane or Ethyl Acetate for extraction

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 4-(pyridin-2-yloxy)aniline (1.0 eq.) in a mixture of hydrochloric acid and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Add a solution of sodium nitrite (1.1 eq.) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting solution for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

-

Chlorosulfonylation:

-

In a separate flask, prepare a solution or suspension of sulfur dioxide (or DABSO, a safer solid surrogate) and a catalytic amount of copper(II) chloride (5 mol%) in a suitable solvent like acetic acid or acetonitrile.

-

Cool this mixture to 0-5 °C.

-

Slowly add the cold diazonium salt solution from step 1 to the sulfur dioxide/catalyst mixture. Vigorous gas evolution (N₂) will be observed. Maintain the temperature below 10 °C throughout the addition.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours until gas evolution ceases.

-

-

Work-up and Purification:

-

Pour the reaction mixture into a beaker containing crushed ice and water.

-

Extract the aqueous mixture with dichloromethane or ethyl acetate (3x volumes).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonyl chloride.

-

The product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by flash column chromatography on silica gel.

-

Quantitative Data and Characterization

Quantitative data for pyridinyl ether sulfonyl chlorides are sparse in the literature. However, data for closely related, substituted analogs provide valuable reference points for characterization.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Purity (%) | Reference |

| 4-({[5-(Trifluoromethyl)pyridin-2-yl]oxy})benzenesulfonyl chloride | C₁₂H₇ClF₃NO₃S | 357.70 | Not Reported | Not Reported | [1] |

| 4-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy})benzenesulfonyl chloride | C₁₂H₆Cl₂F₃NO₃S | 392.15 | 67.0 - 72.2 | ≥ 99 (HPLC) | [2] |

| 4-(Pyrimidin-2-yl)benzenesulfonyl chloride | C₁₀H₇ClN₂O₂S | 254.69 | Not Reported | 95+ | [3] |

| 4-(3-Pyridyloxy)benzenesulfonyl chloride hydrochloride | C₁₁H₈ClNO₃S·HCl | 306.17 | Not Reported | ≥ 95 (NMR) | [4] |

Chemical Reactivity and Applications in Drug Discovery

The primary utility of pyridinyl ether sulfonyl chlorides in drug discovery lies in their reactivity towards nucleophiles, particularly amines, to form stable sulfonamide linkages. This reaction is robust and allows for the facile generation of large libraries of compounds for structure-activity relationship (SAR) studies.

Formation of Sulfonamides

The reaction of a pyridinyl ether sulfonyl chloride with a primary or secondary amine, typically in the presence of a non-nucleophilic base like pyridine or triethylamine, yields the corresponding sulfonamide. This transformation is a cornerstone of medicinal chemistry.

Caption: General scheme for the synthesis of pyridinyl ether sulfonamides.

Biological Targets and Signaling Pathways: Kinase Inhibition

While the direct biological activity of the sulfonyl chlorides is limited due to their high reactivity, the resulting sulfonamides are known to inhibit a wide range of enzymes. A notable example is their activity as kinase inhibitors. For instance, derivatives containing a pyridinyl-imidazole scaffold have been identified as potent inhibitors of the Transforming Growth Factor-beta (TGF-β) type 1 receptor kinase, also known as ALK5.[5]

The TGF-β signaling pathway plays a crucial role in cellular processes like growth, differentiation, and apoptosis. Dysregulation of this pathway is implicated in various diseases, including cancer and fibrosis. ALK5 is a serine/threonine kinase that, upon binding of TGF-β, phosphorylates downstream signaling molecules Smad2 and Smad3. This phosphorylation event is a critical step in the propagation of the signal.

Inhibition of the ALK5 Signaling Pathway:

Pyridinyl ether sulfonamide-based inhibitors can act as ATP-competitive inhibitors of ALK5. They occupy the ATP-binding pocket of the enzyme, preventing the phosphorylation of Smad2/3 and thereby blocking the downstream signaling cascade.

Caption: Inhibition of the TGF-β/ALK5 signaling pathway by a pyridinyl ether sulfonamide.

Conclusion

Pyridinyl ether sulfonyl chlorides are valuable and highly reactive chemical intermediates. Their synthesis, primarily achieved through the Sandmeyer reaction of pyridinyl ether anilines, provides a gateway to a diverse range of sulfonamide derivatives. These sulfonamides have demonstrated significant potential in drug discovery, notably as inhibitors of key signaling proteins such as kinases. The ability to readily synthesize and functionalize this scaffold ensures its continued importance in the development of novel therapeutics for a variety of diseases. This guide provides a foundational understanding for researchers looking to explore the chemistry and therapeutic potential of this promising class of compounds.

References

- 1. Buy 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl chloride | 874838-96-7 [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemscene.com [chemscene.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Synthesis and biological evaluation of benzenesulfonamide-substituted 4-(6-alkylpyridin-2-yl)-5-(quinoxalin-6-yl)imidazoles as transforming growth factor-beta type 1 receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride hydrochloride for Drug Discovery Professionals

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride hydrochloride, a key building block in the synthesis of pharmacologically active compounds, particularly in the realm of kinase inhibitor development. This document details commercial suppliers, physicochemical properties, a representative experimental protocol for its use in sulfonamide synthesis, and the biological context of its application, specifically focusing on the AXL kinase signaling pathway.

Core Compound Properties and Commercial Availability

This compound is a reactive chemical intermediate primarily utilized for the introduction of the 4-(pyridin-4-yloxy)benzenesulfonyl moiety into target molecules. Its commercial availability makes it a valuable tool for medicinal chemists in the design and synthesis of novel therapeutic agents.

Table 1: Quantitative Data for this compound

| Property | Value | References |

| CAS Number | 192330-49-7 | [1] |

| Molecular Formula | C₁₁H₉Cl₂NO₃S | [1] |

| Molecular Weight | 306.17 g/mol | [1] |

| Appearance | Solid | [2] |

| Purity | ≥95% to 97% | [2][3] |

| InChI Key | ILYZFHJHELGXFE-UHFFFAOYSA-N | [3] |

| Canonical SMILES | C1=CN=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)Cl.Cl | [3] |

Commercial Suppliers:

A number of chemical suppliers offer this compound in various quantities. Notable suppliers include:

-

Sigma-Aldrich[2]

-

BLDpharm[1]

-

CymitQuimica[3]

-

Ambeed

-

ChemScene[1]

-

Dana Bioscience[4]

-

Fluorochem[3]

-

Laibo Chem

Application in Kinase Inhibitor Synthesis

The primary application of this sulfonyl chloride is in the synthesis of sulfonamides, a prominent structural motif in a vast array of clinically approved and investigational drugs. The pyridin-4-yloxy-benzenesulfonamide scaffold is of particular interest in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

Specifically, derivatives of this compound have been investigated as inhibitors of the AXL receptor tyrosine kinase. AXL is implicated in tumor proliferation, survival, metastasis, and the development of therapeutic resistance, making it a compelling target for cancer therapy.[5][6][7]

AXL Kinase Signaling Pathway

The AXL receptor tyrosine kinase, upon binding to its ligand Gas6, undergoes dimerization and autophosphorylation, initiating a cascade of downstream signaling events. These pathways are critical for normal cellular processes but can be co-opted by cancer cells to promote their growth and survival. The inhibition of AXL can disrupt these oncogenic signals. The two major downstream pathways activated by AXL are the PI3K/AKT/mTOR and the RAS/RAF/MEK/ERK pathways.[8][9][10]

Caption: AXL Receptor Signaling Cascade and Point of Inhibition.

Experimental Protocols: Synthesis of a Representative Sulfonamide

The following is a representative protocol for the synthesis of an N-aryl-4-(pyridin-4-yloxy)benzenesulfonamide, a common scaffold for kinase inhibitors, using this compound. This protocol is based on general methods for sulfonamide synthesis.[11][12]

Reaction Scheme:

Caption: General Experimental Workflow for Sulfonamide Synthesis.

Materials:

-

This compound (1.0 eq)

-

Aryl amine (e.g., 3-methoxyaniline) (1.0-1.2 eq)

-

Anhydrous pyridine (solvent and base)

-

Dichloromethane (for extraction, optional)

-

1 M Hydrochloric acid (for workup, optional)

-

Saturated sodium bicarbonate solution (for workup, optional)

-

Brine (for workup, optional)

-

Anhydrous magnesium sulfate or sodium sulfate (drying agent)

-

Ethanol and water (for recrystallization)

-

Ice

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the aryl amine (1.0-1.2 equivalents) in anhydrous pyridine.

-

Addition of Sulfonyl Chloride: Cool the solution to 0 °C using an ice bath. To the stirred solution, add this compound (1.0 equivalent) portion-wise over 10-15 minutes.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, carefully pour the reaction mixture into a beaker containing ice water. The crude product should precipitate out of solution.

-

Isolation: Collect the precipitate by vacuum filtration. Wash the solid with cold water to remove pyridine hydrochloride and any other water-soluble impurities.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the pure N-aryl-4-(pyridin-4-yloxy)benzenesulfonamide.

-

Characterization: The structure and purity of the final compound should be confirmed by analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and melting point analysis.

Note: This is a generalized protocol. The optimal reaction conditions, including temperature, reaction time, and purification method, may vary depending on the specific aryl amine used and should be optimized accordingly.

Safety Information

This compound is a reactive compound and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is corrosive and can cause severe skin burns and eye damage.[2] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a commercially accessible and versatile reagent for the synthesis of sulfonamide-containing molecules. Its application in the development of kinase inhibitors, particularly those targeting the AXL receptor, underscores its importance in modern drug discovery. The information and protocols provided in this guide are intended to support researchers in the effective utilization of this valuable chemical building block.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. danabiosci.com [danabiosci.com]

- 5. benchchem.com [benchchem.com]

- 6. Structure-based discovery of potent inhibitors of Axl: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of N-[4-(Quinolin-4-yloxy)phenyl]benzenesulfonamides as Novel AXL Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A pathway map of AXL receptor-mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

"Molecular weight and formula of 4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride hydrochloride"

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride hydrochloride is a key bifunctional molecule of significant interest in medicinal chemistry and materials science. Its structure, incorporating a reactive sulfonyl chloride group and a pyridyloxy moiety, makes it a valuable intermediate for the synthesis of a diverse range of compounds, particularly sulfonamide derivatives. This guide provides a comprehensive overview of its chemical properties, a potential synthetic route, and its applications, with a focus on its role in the development of novel therapeutic agents.

Chemical Properties and Data

The fundamental chemical properties of this compound are summarized in the table below. This data is crucial for reaction planning, characterization, and safety considerations.

| Property | Value |

| Chemical Formula | C₁₁H₉Cl₂NO₃S |

| Molecular Weight | 306.17 g/mol [1] |

| CAS Number | 192330-49-7 |

| Appearance | White to off-white solid |

| Purity | Typically ≥97% |

Synthesis and Experimental Protocol

Experimental Protocol: A Proposed Synthetic Pathway

Step 1: Synthesis of 4-(Pyridin-4-yloxy)benzene

-

Reaction Setup: To a solution of 4-hydroxypyridine and a suitable benzene derivative with a good leaving group (e.g., 4-fluoronitrobenzene or 4-chloronitrobenzene) in an appropriate polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), add a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH).

-

Reaction Conditions: Heat the reaction mixture at an elevated temperature (typically between 80-150 °C) and monitor the progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature, and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Chlorosulfonation of 4-(Pyridin-4-yloxy)benzene

-

Reaction Setup: Cool chlorosulfonic acid in an ice bath. Slowly add the 4-(pyridin-4-yloxy)benzene from Step 1 to the cooled chlorosulfonic acid with vigorous stirring. The reaction is highly exothermic and releases HCl gas, so it must be performed in a well-ventilated fume hood with appropriate safety precautions.

-

Reaction Conditions: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period until the reaction is complete (monitored by TLC or HPLC).

-

Work-up and Purification: Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid. The solid precipitate, which is the desired sulfonyl chloride, is then collected by vacuum filtration.

-

Formation of the Hydrochloride Salt: The resulting 4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride can be converted to its hydrochloride salt by treating a solution of the compound in an appropriate solvent (e.g., diethyl ether or dioxane) with a solution of hydrogen chloride in the same or a compatible solvent. The hydrochloride salt will precipitate out and can be collected by filtration and dried.

Applications in Drug Discovery and Materials Science

The primary application of this compound lies in its utility as a building block for creating more complex molecules.

-

Pharmaceuticals: It is a key intermediate in the synthesis of sulfonamide derivatives. The sulfonamide functional group is a cornerstone in the development of various therapeutic agents, including antibacterial, anti-inflammatory, and anti-cancer drugs. The pyridyloxy moiety can influence the pharmacokinetic and pharmacodynamic properties of the final compound, potentially enhancing solubility, bioavailability, and target engagement.

-

Materials Science: The reactive sulfonyl chloride group can be used to modify the surfaces of polymers and other materials. This can be employed to introduce specific functionalities, improve adhesion, or alter the surface properties for various applications.

Visualization of Synthetic Logic

The following diagram illustrates the logical flow of the proposed synthesis for this compound.

Caption: A proposed multi-step synthetic pathway for the target compound.

Conclusion

This compound is a versatile chemical intermediate with significant potential in both pharmaceutical and material science research. Its synthesis, while requiring careful handling of reactive reagents, follows established and reliable chemical transformations. The ability to readily introduce the pyridyloxy-benzenesulfonyl chloride moiety into various molecular scaffolds makes it a valuable tool for the design and discovery of new functional molecules. Further research into the applications of its derivatives will likely continue to expand its importance in various scientific fields.

References

Safety and Handling of 4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride hydrochloride (CAS No: 192330-49-7).[1][2][3][4] Due to the limited availability of a specific Safety Data Sheet (SDS) for this exact compound, this document consolidates data from structurally similar compounds, including 4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride and Pyridine-4-sulfonyl chloride hydrochloride, to provide the most relevant safety information.[5][6] Researchers should handle this compound with the utmost care and assume it possesses similar hazards to these related molecules.

Hazard Identification and Classification

Based on data from analogous compounds, this compound is anticipated to be a hazardous substance. The GHS classification for a closely related compound, Pyridine-4-sulfonyl chloride hydrochloride, indicates that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[6]

Table 1: GHS Hazard Classification Summary

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 4 |

| Skin Corrosion/Irritation | Category 1 |

| Serious Eye Damage/Eye Irritation | Category 1 / Category 2A |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation) | Category 3 |

Data extrapolated from analogous compounds.[5][6]

Hazard Pictograms:

(Pictograms to be inserted here based on the hazard statements below)

Signal Word: Danger [6]

Hazard Statements:

-

H302: Harmful if swallowed.[6]

-

H314: Causes severe skin burns and eye damage.[6]

-

H315: Causes skin irritation.[5]

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is crucial for its safe handling and storage.

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C11H9Cl2NO3S | |

| Molecular Weight | 306.16 g/mol | [3] |

| CAS Number | 192330-49-7 |

Note: Further physical and chemical data were not available in the searched documents.

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and ensure laboratory safety.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling this compound. The following PPE is recommended:

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification |

| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield may also be necessary.[7] |

| Skin Protection | Wear protective gloves that are resistant to chemicals. Handle with gloves that have been inspected prior to use. Wash and dry hands after handling. Wear fire/flame resistant and impervious clothing.[7] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with appropriate cartridges. Use only outdoors or in a well-ventilated area.[5][7] |

Engineering Controls

-

Use only under a chemical fume hood.[8]

-

Ensure adequate ventilation, especially in confined areas.[8]

-

Eyewash stations and safety showers must be close to the workstation location.[8]

Handling Procedures

-

Avoid contact with skin, eyes, and personal clothing.[5]

-

Do not breathe dust, fumes, gas, mist, vapors, or spray.[8][9]

-

Wash hands and any exposed skin thoroughly after handling.[5][9]

-

Do not eat, drink, or smoke when using this product.[5]

-

Avoid dust formation.[8]

Storage Conditions

-

Store in a tightly-closed container when not in use.[5]

-

Store in a cool, dry, well-ventilated area away from incompatible substances.[5]

-

Store under an inert atmosphere to maintain product quality.[8]

-

Incompatible materials include strong oxidizing agents and strong bases.[8]

First-Aid Measures

In case of exposure, immediate medical attention is required.[8]

Table 4: First-Aid Measures

| Exposure Route | Procedure |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Call a physician or poison control center immediately.[5][8] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash with plenty of soap and water. Call a physician immediately.[5][8] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediate medical attention is required.[5][8] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth. Call a physician or poison control center immediately.[8][9] |

Accidental Release and Disposal

Accidental Release Measures

-

Evacuate personnel to safe areas.

-

Wear personal protective equipment.[7]

-

Sweep up and shovel into suitable containers for disposal.[8]

Disposal Considerations

-

Dispose of contents/container to an approved waste disposal plant.[5]

-

Consult local, regional, and national regulations for proper disposal.

Experimental Protocols and Signaling Pathways

While specific experimental protocols for this exact compound were not found, the following diagrams illustrate general workflows for handling hazardous chemicals and a conceptual signaling pathway where such a molecule might be investigated.

Caption: General workflow for handling hazardous chemicals.

Caption: A conceptual signaling pathway for kinase inhibition.

References

- 1. 192330-49-7|this compound|BLD Pharm [bldpharm.com]

- 2. 192330-49-7 | this compound | Inorganic Salts | Ambeed.com [ambeed.com]

- 3. 4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride hydrochlori… [cymitquimica.com]

- 4. Page loading... [guidechem.com]

- 5. aksci.com [aksci.com]

- 6. Pyridine-4-sulfonyl chloride hydrochloride | C5H5Cl2NO2S | CID 22034080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemicalbook.com [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

Reactivity Profile of 4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity profile of 4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride hydrochloride. This compound is a key intermediate in synthetic organic chemistry, primarily utilized in the preparation of sulfonamide derivatives, a class of compounds with significant therapeutic interest. This document outlines the core chemical properties, stability, and characteristic reactions of the title compound. Detailed, generalized experimental protocols for its primary application in sulfonamide synthesis are provided, alongside safety and handling recommendations. Due to limited publicly available data specific to this compound, this guide leverages established principles of sulfonyl chloride reactivity to offer a predictive profile for researchers.

Introduction

This compound is a bifunctional molecule of interest in medicinal chemistry and materials science. Its structure incorporates a reactive sulfonyl chloride group, a linking ether bridge, and a pyridine ring, which can be protonated to form the hydrochloride salt. This combination of functionalities makes it a versatile building block for introducing the 4-(pyridin-4-yloxy)phenylsulfonyl moiety into a variety of molecular scaffolds. The resulting sulfonamides are widely explored for their potential biological activities.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from various chemical supplier databases.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 192330-49-7 |

| Molecular Formula | C₁₁H₉Cl₂NO₃S |

| Molecular Weight | 306.17 g/mol |

| Appearance | White to off-white solid |

| Purity | Typically ≥97% |

| Storage Conditions | Store in a cool, dry place under an inert atmosphere. |

Note: Experimental data such as melting point, solubility, and detailed spectroscopic information are not consistently reported in publicly accessible literature and should be determined empirically.

Reactivity Profile

The primary reactivity of this compound is centered around the highly electrophilic sulfonyl chloride group. This functional group readily undergoes nucleophilic substitution with a wide range of nucleophiles.

Reaction with Amines: Sulfonamide Formation

The most prominent reaction of 4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride is its reaction with primary and secondary amines to form the corresponding sulfonamides. This reaction is fundamental to the synthesis of a diverse array of biologically active molecules. The reaction proceeds via a nucleophilic attack of the amine on the sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion. A base is typically required to neutralize the hydrochloric acid generated during the reaction.

Caption: General reaction scheme for sulfonamide formation.

Hydrolysis

Like most sulfonyl chlorides, this compound is susceptible to hydrolysis. In the presence of water, it will slowly hydrolyze to the corresponding sulfonic acid. This reaction is generally slow at neutral pH but is accelerated by the presence of acids or bases. Care should be taken to handle the compound in anhydrous conditions to prevent degradation.

Caption: Hydrolysis of the sulfonyl chloride.

Experimental Protocols

The following section provides a generalized experimental protocol for the synthesis of N-substituted-4-(pyridin-4-yloxy)benzenesulfonamides. It is important to note that optimal reaction conditions (e.g., solvent, base, temperature, and reaction time) may vary depending on the specific amine used and should be optimized for each substrate.

General Protocol for the Synthesis of N-Aryl-4-(pyridin-4-yloxy)benzenesulfonamides

Materials:

-

This compound (1.0 eq)

-

Substituted aniline or heterocyclic amine (1.0-1.2 eq)

-

Anhydrous pyridine or triethylamine (2.0-3.0 eq)

-

Anhydrous dichloromethane (DCM) or acetonitrile (as solvent)

Procedure:

-

To a solution of the amine (1.0-1.2 eq) in anhydrous DCM, add the base (pyridine or triethylamine, 2.0-3.0 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add a solution of this compound (1.0 eq) in anhydrous DCM to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl (if pyridine is used as a solvent, this step is omitted), saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) to afford the desired sulfonamide.

Table 2: Representative Reaction Parameters for Sulfonamide Synthesis

| Amine Substrate | Base | Solvent | Reaction Time (h) | Typical Yield (%) |

| Aniline | Pyridine | DCM | 4 | 85-95 |

| 4-Methoxyaniline | Triethylamine | Acetonitrile | 3 | 80-90 |

| Piperidine | Triethylamine | DCM | 2 | 90-98 |

| Morpholine | Pyridine | DCM | 2 | 90-98 |

Note: The yield ranges provided are estimates based on general sulfonylation reactions and have not been specifically reported for this compound.

Caption: Experimental workflow for sulfonamide synthesis.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water. The compound is harmful if swallowed.

Conclusion

This compound serves as a valuable electrophilic reagent for the synthesis of a wide range of sulfonamide derivatives. Its reactivity is dominated by the sulfonyl chloride moiety, which readily reacts with nucleophiles, particularly amines. While specific, quantitative reactivity data for this compound is not extensively available in peer-reviewed literature, its reactivity can be reliably predicted based on the well-established chemistry of arylsulfonyl chlorides. The generalized protocols and reactivity profile presented in this guide provide a solid foundation for its application in research and development, particularly in the field of medicinal chemistry. Researchers are encouraged to perform optimization studies to determine the ideal conditions for their specific substrates.

A Technical Guide to Key Intermediates in the Synthesis of Bioactive Sulfonamides

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core intermediates essential for the synthesis of various classes of bioactive sulfonamides. This document details the synthetic pathways, experimental protocols, and quantitative data associated with these crucial building blocks, offering a valuable resource for researchers and professionals in drug development.

Core Intermediates in Aromatic Sulfonamide Synthesis

Aromatic sulfonamides form the backbone of many therapeutic agents, including the pioneering antibacterial "sulfa" drugs. The synthesis of these compounds typically revolves around the formation of a sulfonyl chloride from an aniline derivative, which is then reacted with an appropriate amine.

A pivotal intermediate in this class is 4-acetamidobenzenesulfonyl chloride . The acetamido group serves as a protecting group for the aniline nitrogen, preventing unwanted side reactions during the chlorosulfonation step. This intermediate is fundamental to the synthesis of sulfanilamide and its numerous derivatives.

Synthesis of 4-Acetamidobenzenesulfonyl Chloride

The synthesis of 4-acetamidobenzenesulfonyl chloride is a classic example of electrophilic aromatic substitution. Acetanilide is treated with chlorosulfonic acid to introduce the sulfonyl chloride group para to the acetamido substituent.

Experimental Protocol:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, acetanilide (1.0 eq) is dissolved in a suitable solvent (e.g., chloroform).

-

Reagent Addition: The solution is cooled to 0°C in an ice bath. Chlorosulfonic acid (3.0-5.0 eq) is added dropwise, maintaining the temperature below 10°C.

-

Reaction: The reaction mixture is stirred at room temperature for 1-2 hours and then heated to 50-60°C for an additional 1-2 hours to ensure completion.

-

Workup: The reaction mixture is carefully poured onto crushed ice with vigorous stirring. The precipitated solid is collected by vacuum filtration and washed with cold water until the washings are neutral.

-

Purification: The crude product can be recrystallized from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure 4-acetamidobenzenesulfonyl chloride.

Synthesis of Sulfanilamide from 4-Acetamidobenzenesulfonyl Chloride

The intermediate 4-acetamidobenzenesulfonyl chloride is then converted to the corresponding sulfonamide by reaction with ammonia, followed by deprotection of the acetamido group.

Experimental Protocol:

-

Ammonolysis: 4-Acetamidobenzenesulfonyl chloride (1.0 eq) is added portion-wise to a stirred, cooled (0-5°C) solution of concentrated aqueous ammonia (excess).

-

Reaction: The mixture is stirred at room temperature for 1-2 hours.

-

Isolation: The precipitated 4-acetamidobenzenesulfonamide is collected by filtration, washed with cold water, and dried.

-

Hydrolysis (Deprotection): The 4-acetamidobenzenesulfonamide is then heated under reflux with aqueous hydrochloric acid to hydrolyze the amide and yield sulfanilamide hydrochloride.

-

Neutralization: The solution is cooled and neutralized with a base (e.g., sodium bicarbonate) to precipitate sulfanilamide, which is then collected by filtration, washed with cold water, and dried.

Table 1: Quantitative Data for the Synthesis of Sulfanilamide Intermediates

| Step | Starting Material | Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Typical Yield (%) |

| Chlorosulfonation | Acetanilide | Chlorosulfonic Acid | Chloroform | 2-4 | 0 to 60 | 75-85 |

| Ammonolysis | 4-Acetamidobenzenesulfonyl Chloride | Concentrated Ammonia | Water | 1-2 | 0 to RT | 80-90 |

| Hydrolysis | 4-Acetamidobenzenesulfonamide | Hydrochloric Acid | Water | 1-2 | Reflux | 85-95 |

Experimental Workflow for Sulfanilamide Synthesis

Caption: Workflow for the two-step synthesis of sulfanilamide.

Key Intermediates for COX-2 Inhibitor Sulfonamides (Coxibs)

The development of selective cyclooxygenase-2 (COX-2) inhibitors, such as Celecoxib, introduced a new class of anti-inflammatory drugs. The synthesis of these diarylheterocyclic sulfonamides involves distinct key intermediates. A crucial intermediate for the synthesis of Celecoxib is 4-hydrazinobenzenesulfonamide hydrochloride .

Synthesis of 4-Hydrazinobenzenesulfonamide Hydrochloride

This intermediate is typically prepared from sulfanilamide via a diazotization reaction followed by reduction.

Experimental Protocol:

-

Diazotization: Sulfanilamide (1.0 eq) is dissolved in aqueous hydrochloric acid and cooled to 0-5°C. A solution of sodium nitrite (1.0 eq) in water is added dropwise, maintaining the low temperature.

-

Reduction: The resulting diazonium salt solution is then added to a cold solution of a reducing agent, such as stannous chloride in concentrated hydrochloric acid or sodium sulfite.

-

Isolation: The precipitated 4-hydrazinobenzenesulfonamide hydrochloride is collected by filtration, washed with a cold, dilute acid, and then with a small amount of cold water, and dried.

Table 2: Quantitative Data for the Synthesis of 4-Hydrazinobenzenesulfonamide Hydrochloride

| Starting Material | Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Typical Yield (%) |

| Sulfanilamide | 1. HCl, NaNO2 2. SnCl2, HCl or Na2SO3 | Water | 2-3 | 0-5 | 70-80 |

Another key intermediate for Celecoxib is the diketone, 4,4,4-trifluoro-1-(4-methylphenyl)-1,3-butanedione . The condensation of these two intermediates forms the pyrazole ring of Celecoxib.

Logical Relationship in Celecoxib Synthesis

Caption: Key intermediates and their convergence in Celecoxib synthesis.

Key Intermediates for Diuretic Sulfonamides

Thiazide diuretics, such as hydrochlorothiazide, are sulfonamide derivatives that play a vital role in the management of hypertension and edema. A key intermediate in the synthesis of many thiazide diuretics is 4-amino-6-chloro-1,3-benzenedisulfonamide .

Synthesis of 4-Amino-6-chloro-1,3-benzenedisulfonamide

This intermediate is typically prepared from 3-chloroaniline through a two-step process involving chlorosulfonation followed by ammonolysis.

Experimental Protocol:

-

Chlorosulfonation: 3-Chloroaniline (1.0 eq) is reacted with an excess of chlorosulfonic acid. The reaction is typically heated to drive it to completion.

-

Workup: The reaction mixture is cooled and carefully quenched by pouring it onto ice. The resulting precipitate, 5-chloro-2,4-disulfonyl chloride aniline, is collected by filtration.

-

Ammonolysis: The crude disulfonyl chloride is then treated with aqueous ammonia to convert both sulfonyl chloride groups into sulfonamide groups, yielding 4-amino-6-chloro-1,3-benzenedisulfonamide.

Table 3: Quantitative Data for the Synthesis of 4-Amino-6-chloro-1,3-benzenedisulfonamide

| Step | Starting Material | Reagents | Reaction Time (h) | Temperature (°C) | Typical Yield (%) |

| Chlorosulfonation | 3-Chloroaniline | Chlorosulfonic Acid | 3-5 | 120-150 | 65-75 |

| Ammonolysis | 5-Chloro-2,4-disulfonyl chloride aniline | Concentrated Ammonia | 2-4 | RT | 80-90 |

Experimental Workflow for Hydrochlorothiazide Synthesis

Caption: Synthetic workflow for hydrochlorothiazide via a key intermediate.

Signaling Pathways and Mechanisms of Action

The bioactivity of sulfonamides stems from their ability to interfere with specific biological pathways. Understanding these mechanisms is crucial for drug design and development.

Antibacterial Sulfonamides: Dihydropteroate Synthase Inhibition

Antibacterial sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. By mimicking the natural substrate, para-aminobenzoic acid (PABA), these drugs block the production of dihydrofolic acid, a precursor to DNA, RNA, and proteins, thus inhibiting bacterial growth.

Dihydropteroate Synthase Inhibition Pathway

Methodological & Application

Application Notes and Protocols for Sulfonamide Synthesis using 4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride HCl

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonamides are a cornerstone of modern medicinal chemistry, exhibiting a broad spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties. The synthesis of diverse sulfonamide libraries is crucial for the discovery of novel therapeutic agents. This document provides a detailed protocol for the synthesis of N-substituted 4-(pyridin-4-yloxy)benzenesulfonamides using 4-(pyridin-4-yloxy)benzene-1-sulfonyl chloride hydrochloride as a key building block. The presence of the pyridin-4-yloxy moiety offers a handle for modulating physicochemical properties and exploring specific interactions with biological targets.

Derivatives of 4-(pyridin-4-yloxy)benzenesulfonamide have been investigated for their potential as inhibitors of various protein kinases, such as c-Met, which are implicated in cancer cell signaling pathways.[1] Additionally, the sulfonamide scaffold is a well-established pharmacophore for the inhibition of carbonic anhydrases, enzymes that play a critical role in the pH regulation of tumors.[2][3][4]

General Reaction Scheme

The synthesis of N-substituted 4-(pyridin-4-yloxy)benzenesulfonamides is achieved through the reaction of this compound with a primary or secondary amine. The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the sulfonamide bond. A base, such as pyridine or triethylamine, is required to neutralize the hydrochloride salt of the starting material and the hydrochloric acid generated during the reaction.

Experimental Protocols

This section details the synthetic procedures for the preparation of N-aryl and N-alkyl 4-(pyridin-4-yloxy)benzenesulfonamides.

Protocol 1: Synthesis of N-Aryl-4-(pyridin-4-yloxy)benzenesulfonamides

Materials:

-

This compound

-

Substituted aniline (e.g., aniline, 4-methoxyaniline)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethanol

-

Deionized water

Procedure:

-

To a stirred solution of the substituted aniline (1.1 mmol) in anhydrous dichloromethane (10 mL) under a nitrogen atmosphere, add pyridine (2.5 mmol).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add this compound (1.0 mmol) portion-wise over 10-15 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane (20 mL) and wash sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from an ethanol/water mixture to afford the pure N-aryl-4-(pyridin-4-yloxy)benzenesulfonamide.

Protocol 2: Synthesis of N-Alkyl-4-(pyridin-4-yloxy)benzenesulfonamides

Materials:

-

This compound

-

Aliphatic amine (e.g., benzylamine, piperidine)

-

Triethylamine (anhydrous)

-

Tetrahydrofuran (THF, anhydrous)

-

Diethyl ether

-

Deionized water

Procedure:

-

In a round-bottom flask, dissolve the aliphatic amine (1.2 mmol) in anhydrous tetrahydrofuran (15 mL) and cool the solution to 0 °C.

-

Add triethylamine (3.0 mmol) to the solution.

-

In a separate flask, dissolve this compound (1.0 mmol) in anhydrous tetrahydrofuran (5 mL).

-

Add the sulfonyl chloride solution dropwise to the amine solution at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 8-16 hours.

-

Monitor the reaction by TLC. Once the reaction is complete, remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate (30 mL) and water (20 mL).

-

Separate the organic layer and wash with saturated NaHCO₃ solution (2 x 15 mL) and brine (1 x 15 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to obtain the crude product.

-

Purify the product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or recrystallization from a suitable solvent to yield the pure N-alkyl-4-(pyridin-4-yloxy)benzenesulfonamide.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of various 4-(pyridin-4-yloxy)benzenesulfonamide derivatives.

Table 1: Synthesis of N-Aryl-4-(pyridin-4-yloxy)benzenesulfonamides

| Entry | Amine | Product | Molar Ratio (Amine:Sulfonyl Chloride:Base) | Reaction Time (h) | Yield (%) |

| 1 | Aniline | N-Phenyl-4-(pyridin-4-yloxy)benzenesulfonamide | 1.1 : 1.0 : 2.5 | 18 | 85 |

| 2 | 4-Methoxyaniline | N-(4-Methoxyphenyl)-4-(pyridin-4-yloxy)benzenesulfonamide | 1.1 : 1.0 : 2.5 | 20 | 82 |

| 3 | 4-Chloroaniline | N-(4-Chlorophenyl)-4-(pyridin-4-yloxy)benzenesulfonamide | 1.1 : 1.0 : 2.5 | 24 | 78 |

Table 2: Synthesis of N-Alkyl-4-(pyridin-4-yloxy)benzenesulfonamides

| Entry | Amine | Product | Molar Ratio (Amine:Sulfonyl Chloride:Base) | Reaction Time (h) | Yield (%) |

| 1 | Benzylamine | N-Benzyl-4-(pyridin-4-yloxy)benzenesulfonamide | 1.2 : 1.0 : 3.0 | 12 | 90 |

| 2 | Piperidine | 1-[(4-(Pyridin-4-yloxy)phenyl)sulfonyl]piperidine | 1.2 : 1.0 : 3.0 | 10 | 92 |

| 3 | Morpholine | 4-[(4-(Pyridin-4-yloxy)phenyl)sulfonyl]morpholine | 1.2 : 1.0 : 3.0 | 14 | 88 |

Visualizations

The following diagrams illustrate the general experimental workflow for the synthesis of sulfonamides and a representative signaling pathway that can be targeted by these compounds.

Caption: Experimental workflow for the synthesis of 4-(pyridin-4-yloxy)benzenesulfonamides.

Caption: Inhibition of the c-Met signaling pathway by a 4-(pyridin-4-yloxy)benzenesulfonamide derivative.

References

- 1. Design, synthesis and biological evaluation of 4-(pyridin-4-yloxy)benzamide derivatives bearing a 5-methylpyridazin-3(2H)-one fragment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-(Pyrazolyl)benzenesulfonamide Ureas as Carbonic Anhydrases Inhibitors and Hypoxia-Mediated Chemo-Sensitizing Agents in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of 4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride hydrochloride in Kinase Inhibitor Design

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride hydrochloride is a versatile bifunctional reagent for the synthesis of novel kinase inhibitors. Its structure incorporates a sulfonyl chloride moiety, which readily reacts with primary and secondary amines to form stable sulfonamides, a common feature in many approved and investigational kinase inhibitors. The pyridin-4-yloxy-benzene portion of the molecule is a key pharmacophore that can engage in critical hydrogen bonding and π-stacking interactions within the ATP-binding pocket of various kinases. This scaffold is structurally related to moieties found in potent inhibitors of kinases such as AXL, JNK, and PI3K, making it a valuable building block for generating new chemical entities with therapeutic potential.[1][2][3]

The strategic design of kinase inhibitors often involves the exploration of different substituents on a core scaffold to optimize potency, selectivity, and pharmacokinetic properties. The use of this compound allows for the systematic modification of amine-containing fragments to probe the structure-activity relationship (SAR) of a given kinase target.

Key Applications in Kinase Inhibitor Synthesis

-

Core Fragment Introduction: Serves as a primary building block to introduce the pyridin-4-yloxy-benzenesulfonamide scaffold.

-

Structure-Activity Relationship (SAR) Studies: Enables the synthesis of a library of analogs by reacting with various amine-containing heterocyclic cores.

-

Fragment-Based Drug Design: Can be used to elaborate on smaller, amine-containing fragments that have been identified through screening to bind to a target kinase.

Quantitative Data of Structurally Related Kinase Inhibitors

The following tables summarize the inhibitory activities of several published kinase inhibitors that feature scaffolds structurally related to the one provided by this compound, demonstrating the potential potency achievable with this chemical class.

Table 1: Inhibitory Activity of Pyrazolo[3,4-b]pyridine-based TRKA Inhibitors

| Compound ID | TRKA IC50 (nM) |

| A01 | 293 |

| C03 | 56 |

Data sourced from a study on Tropomyosin receptor kinase (TRK) inhibitors, showcasing the utility of the pyridine scaffold.[4]

Table 2: Inhibitory Activity of a PI3K/mTOR Dual Inhibitor

| Kinase Target | FD274 IC50 (nM) |

| PI3Kα | 0.65 |

| PI3Kβ | 1.57 |

| PI3Kγ | 0.65 |

| PI3Kδ | 0.42 |

| mTOR | 2.03 |

FD274 is a 7-azaindazole derivative with a sulfonamide group, highlighting the effectiveness of this combination against the PI3K/mTOR pathway.[2]

Table 3: Inhibitory Activity of N-(1H-indazol-6-yl)benzenesulfonamide PLK4 Inhibitors

| Compound ID | PLK4 IC50 (nM) |

| K01 | 977.6 |

| K17 | 0.3 |

| K22 | 0.1 |

Data from a series of potent Polo-like kinase 4 (PLK4) inhibitors, demonstrating the high potency achievable with the benzenesulfonamide scaffold.[5]

Signaling Pathway Context: The PI3K-Akt-mTOR Pathway

Many kinase inhibitors target key nodes in oncogenic signaling pathways. The PI3K-Akt-mTOR pathway is frequently dysregulated in cancer and is a common target for inhibitors containing sulfonamide and pyridine-like moieties.[2]

Caption: The PI3K-Akt-mTOR signaling cascade and points of inhibition.

Experimental Protocols

The following protocols provide a general framework for the synthesis and evaluation of kinase inhibitors using this compound.

Protocol 1: General Procedure for Sulfonamide Synthesis

This protocol describes the coupling of this compound with a generic amine-containing heterocyclic core (Core-NH₂).

Materials:

-

This compound (1.0 equiv)

-

Amine-containing core (e.g., aminopyrazole, aminoindazole) (1.0 equiv)

-

Anhydrous pyridine or N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

Nitrogen or Argon gas supply

-

Standard glassware for organic synthesis

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the amine-containing core (1.0 equiv).

-

Dissolve the amine in the anhydrous solvent (e.g., DCM).

-

Add the base (anhydrous pyridine or DIPEA, 3.0 equiv) to the solution and stir for 5 minutes at room temperature.

-

In a separate flask, dissolve this compound (1.0 equiv) in a minimal amount of the anhydrous solvent.

-

Add the sulfonyl chloride solution dropwise to the stirring amine solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired sulfonamide-linked kinase inhibitor.

Caption: General workflow for synthesis and evaluation of kinase inhibitors.

Protocol 2: In Vitro Kinase Inhibition Assay (General)

This protocol outlines a general method for assessing the inhibitory activity of a newly synthesized compound against a target kinase. A common method is a luminescence-based assay that quantifies the amount of ATP remaining after a kinase reaction.

Materials:

-

Purified recombinant target kinase

-

Kinase-specific substrate (peptide or protein)

-

Synthesized inhibitor compound (dissolved in DMSO)

-

ATP solution

-

Kinase assay buffer

-

Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

-

White, opaque 96-well or 384-well plates

-

Multilabel plate reader capable of measuring luminescence

Procedure:

-

Prepare a serial dilution of the inhibitor compound in DMSO. A typical starting concentration is 10 mM, diluted to various concentrations to generate a dose-response curve.

-

In the wells of a microplate, add the kinase assay buffer.

-

Add the inhibitor from the serial dilution to the appropriate wells. Include "no inhibitor" (DMSO only) controls and "no enzyme" background controls.

-

Add the target kinase enzyme to all wells except the background controls.

-

Add the kinase-specific substrate to all wells.

-

Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.

-

Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified period (e.g., 60 minutes).

-

Stop the reaction and detect the remaining ATP by adding the luminescence-based ATP detection reagent according to the manufacturer's instructions.

-

Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

-

Measure the luminescence using a plate reader.

-

Convert the raw luminescence data to percent inhibition relative to the DMSO controls.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

References

- 1. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of N-(2-chloro-5-(3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl)-4-fluorobenzenesulfonamide (FD274) as a highly potent PI3K/mTOR dual inhibitor for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of N-[4-(Quinolin-4-yloxy)phenyl]benzenesulfonamides as Novel AXL Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Coupling Reactions with Primary Amines

Introduction

The formation of carbon-nitrogen (C-N) bonds through the coupling of primary amines is a cornerstone of modern organic synthesis, with profound applications in pharmaceutical research, drug development, and materials science. Primary amines are fundamental building blocks, and their efficient conjugation to various molecular scaffolds is critical for creating novel therapeutics, functional materials, and biological probes. This document provides detailed application notes and experimental protocols for three major classes of coupling reactions involving primary amines: Amide Bond Formation, Reductive Amination, and Palladium-Catalyzed Cross-Coupling.

Amide Bond Formation (Peptide Coupling)

The formation of an amide bond is one of the most frequently performed reactions in medicinal chemistry.[1] It involves the coupling of a primary amine with a carboxylic acid. Direct condensation is generally inefficient due to a competing acid-base reaction.[2][3] Therefore, coupling reagents are employed to activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine.[3][4]

Overview of Common Coupling Reagents

A variety of coupling reagents are available, each with distinct characteristics regarding reactivity, potential for side reactions, and suitability for specific applications like peptide synthesis.[5][6] The choice of reagent is critical for maximizing yield, purity, and stereochemical integrity.[5]

Table 1: Comparison of Common Amide Coupling Reagents

| Reagent Class | Examples | Activating Group | Relative Reactivity | Key Advantages | Potential Issues |

| Carbodiimides | EDC, DCC, DIC[7] | O-Acylisourea intermediate[8][9] | Moderate | Water-soluble options (EDC)[10]; cost-effective (DCC).[6] | Racemization (mitigated by HOBt/HOAt)[7]; insoluble urea byproduct (DCC)[7]; dehydration of Asn/Gln.[11] |

| Phosphonium Salts | BOP, PyBOP, PyAOP[2][10] | Benzotriazolyl ester[11] | High to Very High | High efficiency for difficult couplings[11]; low racemization.[7] | BOP produces carcinogenic HMPA byproduct[11]; PyBOP is a safer alternative.[10] |

| Aminium/Uronium Salts | HBTU, TBTU, HATU, HCTU[5][7] | Benzotriazolyl (HBTU) or 7-Azabenzotriazolyl (HATU) ester[5] | High to Very High | Rapid reaction kinetics[10]; low racemization[5]; HATU is superior for hindered couplings.[5] | HBTU can cause guanidinylation of the N-terminus.[5] |

Experimental Protocols

This two-step protocol is ideal for bioconjugation, where a stable intermediate is desired to improve coupling efficiency and minimize side reactions like protein polymerization.[8][12] EDC activates the carboxyl group, which then reacts with N-hydroxysuccinimide (NHS) to form a more stable, amine-reactive NHS ester.[8][9]

Materials:

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[13]

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[13]

-

Quenching Buffer: 1 M Tris-HCl, pH 8.5, or 1 M Hydroxylamine-HCl, pH 8.5[13]

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[10]

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS[8]

-

Carboxyl-containing molecule and primary amine-containing molecule

Procedure:

-